molecular formula C16H22 B14264000 Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- CAS No. 168126-00-9

Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-

Cat. No.: B14264000
CAS No.: 168126-00-9
M. Wt: 214.35 g/mol
InChI Key: UXGCDQKITRHNRN-UHFFFAOYSA-N
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Description

Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated π systems. This compound is characterized by a benzene ring substituted with a complex alkenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- typically involves the alkylation of benzene with an appropriate alkenyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction conditions include:

    Temperature: Typically around 0-5°C to control the reaction rate.

    Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkenyl side chain can undergo oxidation reactions to form epoxides or diols.

    Reduction: Hydrogenation of the alkenyl side chain can convert it into a saturated alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- involves its interaction with molecular targets through its aromatic ring and alkenyl side chain. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Styrene: Benzene with a vinyl group.

Uniqueness

Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is unique due to its complex alkenyl side chain, which imparts distinct chemical and physical properties compared to simpler benzene derivatives

Properties

CAS No.

168126-00-9

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

3-propylhepta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C16H22/c1-4-6-11-15(10-5-2)14(3)16-12-8-7-9-13-16/h7-9,11-13H,3-6,10H2,1-2H3

InChI Key

UXGCDQKITRHNRN-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)C(=C)C1=CC=CC=C1

Origin of Product

United States

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